1-(Phenylsulfonyl)-5-methoxy-4-azaindole
Overview
Description
Phenylsulfonyl compounds are a class of organic compounds that contain a phenyl group attached to a sulfonyl group. They are often used as intermediates in organic synthesis due to their reactivity .
Molecular Structure Analysis
The molecular structure of phenylsulfonyl compounds can be analyzed using various spectroscopic techniques such as UV-Vis, FT-IR, MS, and NMR .Chemical Reactions Analysis
Phenylsulfonyl compounds can undergo various chemical reactions. For example, they can participate in Suzuki–Miyaura type reactions , and can also undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as density, color, hardness, melting and boiling points, and electrical conductivity . The specific properties of “1-(Phenylsulfonyl)-5-methoxy-4-azaindole” are not available in the literature.Scientific Research Applications
Chemical Synthesis and Reactivity
- Synthesis and Reactivity: 1-(Phenylsulfonyl)-5-methoxy-4-azaindole is involved in chemical reactions like cycloadditions and Michael-type reactions. For instance, 5-Methoxy-2-vinyl-4-azaindoles, which are related compounds, react with dienophiles under specific conditions, illustrating the compound's chemical reactivity and potential in synthetic chemistry (Rodriguez-Salvador et al., 1997).
Molecular Docking and Structure Analysis
- Molecular Docking Studies: Studies involving related compounds such as tetrazole derivatives provide insights into molecular interactions, particularly with enzymes like cyclooxygenase-2. These studies are crucial for understanding the biochemical interactions and potential therapeutic applications of these compounds (Al-Hourani et al., 2015).
Design and Synthesis of Inhibitors
- Selective Inhibitors: Compounds like 1-(Phenylsulfonyl)-5-methoxy-4-azaindole are used in the design and synthesis of selective inhibitors. These are critical in pharmaceutical research for targeting specific enzymes or receptors in disease treatment (Zarghi et al., 2008).
Antiviral Activity
- Antiviral Properties: Research into azaindole derivatives, closely related to 1-(Phenylsulfonyl)-5-methoxy-4-azaindole, has led to the discovery of compounds with significant antiviral activity. This highlights the potential use of these compounds in developing new antiviral drugs (Wang et al., 2009).
X-ray Crystallography and Structure Elucidation
- Crystallography and Structure Elucidation: The structural analysis of compounds similar to 1-(Phenylsulfonyl)-5-methoxy-4-azaindole, such as 1-{4-(Methylsulfonyl)phenyl}-5-phenyl-1H-tetrazole, contributes significantly to the field of crystallography and helps in elucidating the molecular structure of complex organic compounds (Al-Hourani et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(benzenesulfonyl)-5-methoxypyrrolo[3,2-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-19-14-8-7-13-12(15-14)9-10-16(13)20(17,18)11-5-3-2-4-6-11/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGCFODVQKTQKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)N(C=C2)S(=O)(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40458849 | |
Record name | 1-(Benzenesulfonyl)-5-methoxy-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40458849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Phenylsulfonyl)-5-methoxy-4-azaindole | |
CAS RN |
372077-49-1 | |
Record name | 1-(Benzenesulfonyl)-5-methoxy-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40458849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.